4-Chloro-2-(4-fluorophenoxy)benzoic acid
Overview
Description
4-Chloro-2-(4-fluorophenoxy)benzoic acid is an organic compound that belongs to the class of halogenated benzoic acids It is characterized by the presence of both chlorine and fluorine atoms attached to a benzoic acid core, with a phenoxy group substituted at the 2-position
Scientific Research Applications
4-Chloro-2-(4-fluorophenoxy)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Safety and Hazards
Safety data sheets suggest that compounds similar to 4-Chloro-2-(4-fluorophenoxy)benzoic acid can be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contact with skin and eyes, and use personal protective equipment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(4-fluorophenoxy)benzoic acid typically involves the reaction of 4-chloro-2-fluorobenzoic acid with 4-fluorophenol under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an aryl boronic acid . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(4-fluorophenoxy)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while oxidation and reduction can lead to different functionalized derivatives.
Mechanism of Action
The mechanism of action of 4-Chloro-2-(4-fluorophenoxy)benzoic acid involves its interaction with specific molecular targets and pathways. The presence of halogen atoms can enhance its binding affinity to certain enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2-fluorobenzoic acid
- 4-(4-Chlorophenoxy)benzoic acid
- 4-Fluorobenzoic acid
Uniqueness
4-Chloro-2-(4-fluorophenoxy)benzoic acid is unique due to the combination of chlorine and fluorine atoms, which can impart distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the synthesis of complex organic molecules and the study of enzyme interactions.
Properties
IUPAC Name |
4-chloro-2-(4-fluorophenoxy)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClFO3/c14-8-1-6-11(13(16)17)12(7-8)18-10-4-2-9(15)3-5-10/h1-7H,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZDVBIUEBCTERM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=C(C=CC(=C2)Cl)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClFO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70605960 | |
Record name | 4-Chloro-2-(4-fluorophenoxy)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70605960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60086-43-3 | |
Record name | 4-Chloro-2-(4-fluorophenoxy)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70605960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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